2,5-Dibromo-N-methylpentanamide
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Overview
Description
2,5-Dibromo-N-methylpentanamide is a chemical compound with the molecular formula C6H11Br2NO and a molecular weight of 272.97 g/mol . This compound is characterized by the presence of two bromine atoms and a methyl group attached to a pentanamide backbone. It is typically found as a white to yellow solid and is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-N-methylpentanamide can be achieved through various synthetic routes. One common method involves the bromination of N-methylpentanamide using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-methylpentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-methylpentanamide derivatives with different functional groups.
Reduction: Formation of N-methylpentanamine or corresponding alcohols.
Oxidation: Formation of N-methylpentanoic acid or other oxidized products.
Scientific Research Applications
2,5-Dibromo-N-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-N-methylpentanamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the amide group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-methylpentanamide: Similar structure but with chlorine atoms instead of bromine.
2,5-Diiodo-N-methylpentanamide: Similar structure but with iodine atoms instead of bromine.
N-methylpentanamide: Lacks the halogen atoms, making it less reactive.
Uniqueness
2,5-Dibromo-N-methylpentanamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activities compared to its chloro and iodo analogs .
Properties
IUPAC Name |
2,5-dibromo-N-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBOZZBEWRDXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCCBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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